2,5-Bis(methylamino)-1,3,4-thiadiazole
Description
2,5-Bis(methylamino)-1,3,4-thiadiazole is a nitrogen- and sulfur-containing heterocyclic compound characterized by a 1,3,4-thiadiazole core substituted with methylamino groups at the 2- and 5-positions. Its synthesis typically involves reductive amination, as demonstrated in studies where 2,5-bis(aminomethyl)-1,3,4-thiadiazole reacts with aldehydes (e.g., 1H-imidazole-4-carbaldehyde) followed by sodium cyanoborohydride reduction to form the target ligand . Structural elucidation via 1H-NMR, 13C-NMR, and field desorption mass spectrometry confirms its identity .
The compound serves as a versatile ligand in coordination chemistry, forming dinuclear iron(II) or cobalt(II) complexes with spin crossover properties . Its bifunctional amino groups enable chelation with transition metals, stabilizing unique molecular architectures such as 2D layer arrangements in spin crossover complexes .
Properties
Molecular Formula |
C4H8N4S |
|---|---|
Molecular Weight |
144.20 g/mol |
IUPAC Name |
2-N,5-N-dimethyl-1,3,4-thiadiazole-2,5-diamine |
InChI |
InChI=1S/C4H8N4S/c1-5-3-7-8-4(6-2)9-3/h1-2H3,(H,5,7)(H,6,8) |
InChI Key |
KHSWZJPSBCYNPR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C(S1)NC |
Origin of Product |
United States |
Comparison with Similar Compounds
Anticancer Activity
- 2,5-Bis(thiacarbohydrazono)-1,3,4-thiadiazoles exhibit antiproliferative activity against HepG-2, HCT-116, and MCF-7 cell lines, with IC50 values ranging from 12–45 µM .
Coordination Chemistry and Ligand Properties
- Pyridyl-Substituted Derivatives : 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole forms 2D coordination polymers with Mn(II), stabilized by π-π stacking (interlayer distance: 3.628 Å) . Pyridyl groups enhance rigidity and π-acidity, favoring stable metal-organic frameworks.
- Methylamino Derivatives: The flexible methylamino groups in 2,5-bis(methylamino)-1,3,4-thiadiazole enable dynamic coordination modes, as seen in dinuclear Fe(II) complexes exhibiting spin crossover behavior .
Electrochemical and Corrosion Inhibition Properties
- 2,5-Bis(octyldithio)-1,3,4-thiadiazole (BODTA) : Adsorbs strongly on aluminum surfaces, forming protective layers with charge transfer resistance (Rct) up to 4.5 kΩ·cm² .
- Pyridyl Derivatives : 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole inhibits mild steel corrosion in acidic media via chemisorption, achieving 92% efficiency at 10⁻³ M .
Tables
Table 1: Comparative Properties of 1,3,4-Thiadiazole Derivatives
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